molecular formula C5H9ClO2S B2777423 Pent-4-ene-1-sulfonyl chloride CAS No. 60154-77-0

Pent-4-ene-1-sulfonyl chloride

Cat. No.: B2777423
CAS No.: 60154-77-0
M. Wt: 168.64
InChI Key: MWMAHNLJLSYHDC-UHFFFAOYSA-N
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Description

Pent-4-ene-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a pent-4-ene chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-ene-1-sulfonyl chloride can be synthesized through the reaction of pent-4-ene with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{Pent-4-ene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pent-4-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

    Addition Reactions: The double bond in the pent-4-ene chain can participate in addition reactions with electrophiles, leading to the formation of various addition products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, acids

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Addition Products: Formed by the addition of electrophiles to the double bond

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules
Pent-4-ene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. Its sulfonyl chloride group readily reacts with various nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This allows researchers to incorporate it into diverse organic structures, which is crucial for developing new compounds with desired properties.

2. Reactivity Studies
The compound is often used in interaction studies to evaluate its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its potential applications in medicinal chemistry by determining how it interacts with different functional groups under various conditions.

3. Synthesis of Sulfonamides
this compound can be transformed into sulfonamides through nucleophilic substitution reactions. The resulting sulfonamides are significant in medicinal chemistry due to their biological activity and potential therapeutic uses .

Applications in Medicinal Chemistry

1. Pharmaceutical Intermediates
Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its ability to undergo various transformations makes it suitable for synthesizing biologically active compounds, including antibiotics and anti-inflammatory agents .

2. Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties by targeting bacterial enzymes involved in folate synthesis. This mechanism makes them potential candidates for developing new antibacterial agents.

Applications in Material Science

1. Specialty Chemicals Production
The compound is also utilized in producing specialty chemicals and materials due to its reactive nature. It can be employed in creating polymers and other materials with specific functionalities, enhancing their performance in various applications.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound in synthesizing sulfonamide derivatives that showed significant antimicrobial activity against various bacterial strains. The reaction conditions were optimized to achieve high yields and purity, highlighting the compound's utility as a precursor for pharmaceutical development .

Case Study 2: Functionalization of Nucleophiles

Another research focused on the functionalization of primary sulfonamides using this compound under mild conditions. This method allowed for the late-stage formation of sulfonyl chlorides from primary sulfonamides, showcasing its versatility in synthetic applications .

Mechanism of Action

The mechanism of action of pent-4-ene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The double bond in the pent-4-ene chain can also participate in electrophilic addition reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Para-toluenesulfonyl chloride: Contains a benzene ring attached to the sulfonyl chloride group.

    Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an additional carbon atom.

Uniqueness

Pent-4-ene-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a double bond in the pent-4-ene chain. This combination of functional groups provides a versatile reactivity profile, making it useful in a wide range of chemical transformations and applications.

Biological Activity

Pent-4-ene-1-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant research findings and case studies.

Molecular Formula: C₅H₉ClO₂S
Molecular Weight: 166.64 g/mol
Structural Characteristics: this compound features a sulfonyl chloride group attached to a pentene chain, which contributes to its reactivity and biological interactions.

This compound primarily acts through the following mechanisms:

  • Electrophilic Reactions: The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various sulfonamide derivatives, which can exhibit diverse biological activities.
  • Inhibition of Enzymes: Similar to other sulfonamides, this compound can inhibit enzymes involved in folate synthesis, specifically dihydropteroate synthetase (DHPS). This inhibition disrupts bacterial growth by interfering with essential metabolic pathways.

Antibacterial Properties

Research indicates that compounds related to this compound show significant antibacterial activity. For instance:

  • Case Study: A study synthesized novel sulfonamides derived from p-toluene sulfonyl chloride, which were tested against various bacterial strains. Compounds demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
5aE. coli31 ± 0.127.81
9aE. coli30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12-

Other Biological Activities

This compound and its derivatives have also been investigated for:

  • Anticancer Activity: Some sulfonamide derivatives exhibit inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis .
  • Agricultural Applications: Due to their antimicrobial properties, these compounds are explored for use in agriculture as antifungal and herbicidal agents .

Safety and Toxicity

While this compound is effective in various applications, safety assessments are crucial. It is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. Proper handling protocols must be followed in laboratory settings.

Summary of Research Findings

The biological activity of this compound is primarily linked to its ability to modify biomolecules through electrophilic reactions and inhibit critical bacterial enzymes. Ongoing research continues to explore its potential therapeutic applications across various fields.

Properties

IUPAC Name

pent-4-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMAHNLJLSYHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60154-77-0
Record name pent-4-ene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phosphorus oxychloride (570.02 g) was added to sodium 4-pentene-1-sulfonate (199.18 g) at room temperature. After reflux for 3 hours, the solution was cooled in an ice bath. The reaction solution was added gradually to a large amount of ice water. After extraction with diethyl ether, the organic layer was washed with brine, dried with magnesium sulfate, and concentrated under reduced pressure to obtain 4-pentene-1-sulfonyl chloride (106.31 g) as dark brown oil.
Quantity
570.02 g
Type
reactant
Reaction Step One
Name
sodium 4-pentene-1-sulfonate
Quantity
199.18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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